
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole
Overview
Description
“1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole” is a complex organic compound. It is related to 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), an organochlorine compound with the formula C6H15ClOSi . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .
Synthesis Analysis
SEM-Cl is a widely used reagent for the preparation of protection groups for amines, alcohols, phenols, and carboxy groups . The nitrogen of amides and sulfonamides groups are also protected by using SEM-Cl reagent . It is used to prepare a SEM-ether which was, in turn, removed with BBr3 and cyclized to a benzo-oxapane .Chemical Reactions Analysis
A trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of a molecule . SEM-Cl is used to protect hydroxyl groups, which can be cleaved with fluoride in organic solvents selectively under mild conditions .Physical And Chemical Properties Analysis
SEM-Cl is a colorless liquid with a boiling point of 57–59 °C (330–332 K) (8 mmHg) and a density of 0.942 g/mL at 25 °C (lit.) . It is soluble in most organic solvents (pentane, CH2Cl2, Et2O, THF, DMF, DMPU, HMPA) .Scientific Research Applications
Organic Synthesis and Chemical Properties
Benzimidazole derivatives have been a focus of organic synthesis due to their biological and chemical significance. The compound 1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole serves as a precursor in the synthesis of various benzimidazole derivatives. For instance, Ghandi et al. (2010) demonstrated the use of a bifunctional formyl-acid derived from a benzimidazole compound in the Ugi 3CC reaction, leading to the formation of novel tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2010). Similarly, Sánchez-García et al. (2002) investigated the regioselective bromination of benzimidazole derivatives, showcasing the chemical versatility of these compounds (Sánchez-García et al., 2002).
Antimicrobial Activity
Benzimidazole derivatives exhibit a range of biological activities, including antimicrobial effects. Salahuddin, Shaharyar, and Mazumder (2017) reviewed the synthesis and pharmacological activities of benzimidazole compounds, highlighting their role as antimicrobial and anticancer agents (Salahuddin, Shaharyar, & Mazumder, 2017). Another study by Khalifa et al. (2018) focused on the synthesis, antibacterial, and anti HepG2 cell line human hepatocyte carcinoma activity of benzimidazole-thiazole derivatives, demonstrating their potential in treating microbial infections and tumor inhibition (Khalifa et al., 2018).
Material Science and Corrosion Inhibition
The application of benzimidazole derivatives extends to material science, particularly in corrosion inhibition. Khaled (2003) explored the inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions, highlighting their efficiency in protecting metal surfaces (Khaled, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
While SEM-Cl has been widely used in the protection of various functional groups, there is ongoing research into its potential applications. For example, it has been used in the synthesis of C-4 imidazoles . Furthermore, there is interest in developing more environmentally friendly methods of forming TMSE esters directly from a carboxylic acid .
properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)benzimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-19(2,3)9-8-18-11-16-13-7-5-4-6-12(13)15-14(16)10-17/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBWKQTVQDJNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2N=C1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trimethylsilylethoxymethyl)-2-formyl-benzimidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

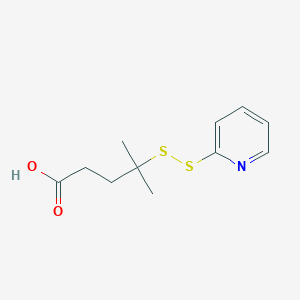
![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
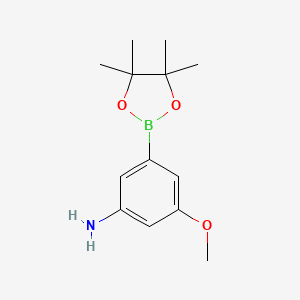
![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)
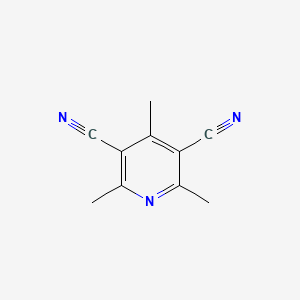

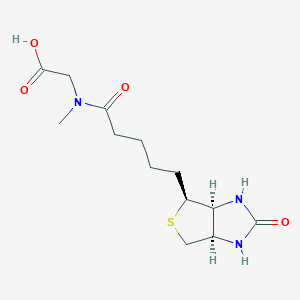
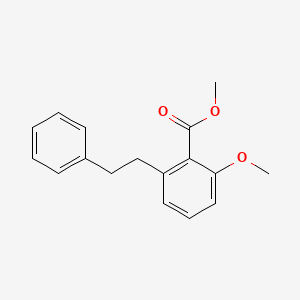
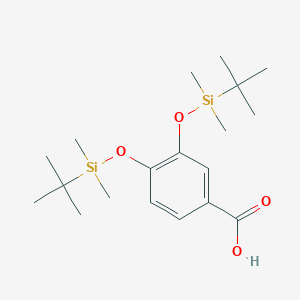

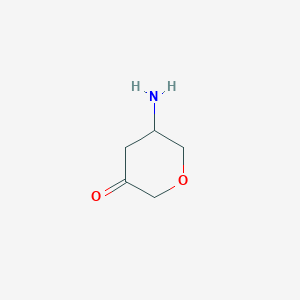
![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)